molecular formula C11H11F3O3 B8422757 Benzaldehyde, 3-ethoxy-5-(2,2,2-trifluoroethoxy)- CAS No. 909853-99-2

Benzaldehyde, 3-ethoxy-5-(2,2,2-trifluoroethoxy)-

Cat. No. B8422757
M. Wt: 248.20 g/mol
InChI Key: CZTXKTJGZUDEAU-UHFFFAOYSA-N
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Patent
US07645753B2

Procedure details

To a solution of 3-ethoxy-5-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester (0.8 g, 2.88 mmol, 1.0 equiv) in anhydrous THF (20 mL) was added lithium aluminium hydride (0.273 g, 7.19 mmol, 2.5 equiv) and the reaction mixture stirred at rt for 4 h. The crude reaction mixture was filtered over Hyflo Super Cel, the filtrate extracted with diethyl ether (3×50 mL) and the combined organic phases dried over MgSO4 providing 0.75 g (99%) of the benzyl alcohol. The crude reaction product (0.75 g, 3.0 mmol, 1.0 equiv) was dissolved in THF (20 mL) and activated MnO2 (2.61 g, 30.00 mmol, 10.0 equiv) was added. After stirring at rt for 3 h, the reaction mixture was filtered over Hyflo Super Cel and the solvent removed by evaporation under reduced pressure. A conc. solution of sodium chloride (100 mL) was added, the mixture extracted with ethyl acetate (3×100 mL) and the combined organic phases dried over MgSO4. Purification of the crude material with column chromatography on silica eluting with heptane/ethyl acetate (4:1) provided 0.54 g (72%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 1.35 (t, J=7.0 Hz, 3H), 4.00 (q, J=7.0 Hz, 2H), 4.31 (q, J=8.1 Hz, 2H), 6.66-6.67 (m, 1H), 6.91-6.92 (m, 1H), 6.99-7.00 (m, 1H).
Name
3-ethoxy-5-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.273 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.61 g
Type
catalyst
Reaction Step Four
Yield
72%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH2:11][C:12]([F:15])([F:14])[F:13])[CH:7]=[C:6]([O:16][CH2:17][CH3:18])[CH:5]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1.O=[Mn]=O>[CH2:17]([O:16][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH2:11][C:12]([F:13])([F:14])[F:15])[CH:7]=1)[CH:3]=[O:2])[CH3:18] |f:1.2.3.4.5.6|

Inputs

Step One
Name
3-ethoxy-5-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester
Quantity
0.8 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OCC(F)(F)F)OCC)=O
Name
Quantity
0.273 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
product
Quantity
0.75 g
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.61 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered over Hyflo Super Cel
EXTRACTION
Type
EXTRACTION
Details
the filtrate extracted with diethyl ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over MgSO4 providing 0.75 g (99%) of the benzyl alcohol
STIRRING
Type
STIRRING
Details
After stirring at rt for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered over Hyflo Super Cel
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
A conc. solution of sodium chloride (100 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification of the crude material with column chromatography on silica eluting with heptane/ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC=1C=C(C=O)C=C(C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.